molecular formula C12H17N5 B11875968 6-(2-(Piperidin-1-yl)ethyl)-9H-purine CAS No. 920503-27-1

6-(2-(Piperidin-1-yl)ethyl)-9H-purine

Cat. No.: B11875968
CAS No.: 920503-27-1
M. Wt: 231.30 g/mol
InChI Key: XXNONJZMPSSZRN-UHFFFAOYSA-N
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Description

6-(2-(Piperidin-1-yl)ethyl)-9H-purine is a compound that features a purine ring system substituted with a piperidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The purine ring is a fundamental structure in many biologically active molecules, including nucleotides and certain alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(Piperidin-1-yl)ethyl)-9H-purine typically involves the reaction of a purine derivative with a piperidine-containing reagent. One common method is the nucleophilic substitution reaction where a halogenated purine reacts with 1-(2-aminoethyl)piperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2-(Piperidin-1-yl)ethyl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the purine ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced forms of the piperidine moiety.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-(Piperidin-1-yl)ethyl)-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-(Piperidin-1-yl)ethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The purine ring system can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-(Morpholin-1-yl)ethyl)-9H-purine
  • 6-(2-(Pyrrolidin-1-yl)ethyl)-9H-purine
  • 6-(2-(Piperazin-1-yl)ethyl)-9H-purine

Uniqueness

6-(2-(Piperidin-1-yl)ethyl)-9H-purine is unique due to the presence of the piperidine ring, which imparts distinct physicochemical properties and biological activities compared to its analogs. The piperidine moiety can influence the compound’s solubility, stability, and ability to cross biological membranes, making it a valuable scaffold in drug design.

Properties

CAS No.

920503-27-1

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

IUPAC Name

6-(2-piperidin-1-ylethyl)-7H-purine

InChI

InChI=1S/C12H17N5/c1-2-5-17(6-3-1)7-4-10-11-12(15-8-13-10)16-9-14-11/h8-9H,1-7H2,(H,13,14,15,16)

InChI Key

XXNONJZMPSSZRN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2=C3C(=NC=N2)N=CN3

Origin of Product

United States

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